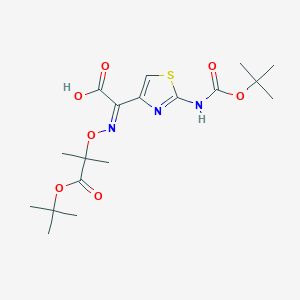
Trachelosiaside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trachelosiaside is a natural product found in Trachelospermum asiaticum with data available.
Applications De Recherche Scientifique
Animal Models in Tracheal Research
Tracheal research, encompassing tracheal reconstruction and fixation, employs various animal models. Key areas include tissue engineering for tracheal defects and fixation problems in laryngectomized patients. The choice of animal models is multifactorial, influenced by both scientific and non-scientific factors (ten Hallers et al., 2004).
Niclosamide Ethanolamine in Trachea Function
Niclosamide ethanolamine (NEN) impacts trachea function, showing potential as a chronic asthma treatment. It relaxes trachea constriction and inhibits proliferation and migration of trachea smooth muscle cells, potentially offering therapeutic benefits for respiratory diseases (Wei et al., 2019).
Surgical Fixation vs. Nonsurgical Management in Tracheal Conditions
A study compared surgical fixation with nonsurgical management for flail chest and pulmonary contusion, exploring the impact on tracheotomy and other clinical outcomes (Zhang et al., 2015).
Pharmacokinetics/Pharmacodynamics in Tracheobronchitis
Research on Alstonia scholaris leaf alkaloids in acute bronchitis aims to understand the drug's mechanism in treating respiratory conditions, emphasizing the pharmacokinetics/pharmacodynamics relationship (Li et al., 2019).
Antibiotic Treatment in Ventilator-Associated Tracheobronchitis
A study on the impact of appropriate antibiotic treatment on ventilator-associated tracheobronchitis highlighted its role in preventing transition to ventilator-associated pneumonia (Nseir et al., 2014).
Regenerative Medicine for the Respiratory System
Regenerative medicine, focusing on the regeneration of tissues and organs, has potential applications in the respiratory system, including the trachea. This research area explores tissue engineering and stem cell use to restore respiratory function (Brouwer et al., 2013).
Inhaler Aerosol Deposition in Tracheobronchial Airways
A study on dry powder inhaler aerosol deposition in a model of tracheobronchial airways investigated airflow and particle transport, relevant for effective drug delivery in pulmonary diseases (Ahookhosh et al., 2020).
Current Status of Regenerative Replacement of the Airway
Research on tracheal replacement using regenerative medicine approaches, such as scaffolds or matrices with cells, tissue, or synthetic compounds, aims to develop treatments for irreversible diseases of the trachea (Baiguera et al., 2011).
Expectorant and Antitussive Effect of Herbal Extracts
The combined effect of Hedera helix and Rhizoma coptidis extracts on antitussive and expectorant activities was investigated, showing potential therapeutic options for respiratory diseases (Song et al., 2015).
Oximetry and Indications for Tracheotomy in ALS
A study on the use of oximetry for managing respiratory aids and tracheotomy in ALS patients showed its potential for guiding treatments and understanding disease progression (Bach et al., 2004).
Propriétés
Nom du produit |
Trachelosiaside |
|---|---|
Formule moléculaire |
C26H32O11 |
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C26H32O11/c1-34-18-8-12(3-4-17(18)28)5-14-11-36-26(33)15(14)6-13-7-16(21(29)19(9-13)35-2)25-24(32)23(31)22(30)20(10-27)37-25/h3-4,7-9,14-15,20,22-25,27-32H,5-6,10-11H2,1-2H3/t14-,15+,20+,22+,23-,24+,25-/m0/s1 |
Clé InChI |
CZGFAWSPACXBMG-OKUUYLHOSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C[C@@H]3[C@H](COC3=O)CC4=CC(=C(C=C4)O)OC |
SMILES |
COC1=CC(=CC(=C1O)C2C(C(C(C(O2)CO)O)O)O)CC3C(COC3=O)CC4=CC(=C(C=C4)O)OC |
SMILES canonique |
COC1=CC(=CC(=C1O)C2C(C(C(C(O2)CO)O)O)O)CC3C(COC3=O)CC4=CC(=C(C=C4)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















